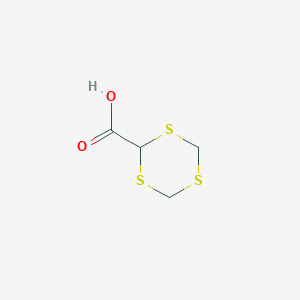
1,3,5-trithiane-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trithiane-2-carboxylic acid, also known as TCA, is a sulfur-containing organic compound with the molecular formula C5H6O2S3. TCA has been widely used in various scientific research applications due to its unique chemical properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 1,3,5-trithiane-2-carboxylic Acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1,3,5-trithiane-2-carboxylic Acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. 1,3,5-trithiane-2-carboxylic Acid also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Furthermore, 1,3,5-trithiane-2-carboxylic Acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and physiological effects:
1,3,5-trithiane-2-carboxylic Acid has been shown to have various biochemical and physiological effects in vitro and in vivo. 1,3,5-trithiane-2-carboxylic Acid has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. 1,3,5-trithiane-2-carboxylic Acid also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 1,3,5-trithiane-2-carboxylic Acid has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,5-trithiane-2-carboxylic Acid has several advantages for lab experiments such as its low cost, high stability, and ease of synthesis. 1,3,5-trithiane-2-carboxylic Acid can also be easily modified to produce derivatives with different chemical properties. However, 1,3,5-trithiane-2-carboxylic Acid has some limitations such as its low water solubility and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the safety and efficacy of 1,3,5-trithiane-2-carboxylic Acid in lab experiments.
Direcciones Futuras
For 1,3,5-trithiane-2-carboxylic Acid research include the development of more potent and selective derivatives and the evaluation of its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
1,3,5-trithiane-2-carboxylic Acid can be synthesized through a multi-step process starting from the reaction of formaldehyde and hydrogen sulfide to produce 1,3,5-trithiane. This intermediate can then be oxidized with potassium permanganate to form 1,3,5-trithiane-2-carboxylic Acid. The yield of 1,3,5-trithiane-2-carboxylic Acid can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
1,3,5-trithiane-2-carboxylic Acid has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1,3,5-trithiane-2-carboxylic Acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1,3,5-trithiane-2-carboxylic Acid also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, 1,3,5-trithiane-2-carboxylic Acid has been found to protect neuronal cells from oxidative stress and improve cognitive function.
Propiedades
Nombre del producto |
1,3,5-trithiane-2-carboxylic Acid |
|---|---|
Fórmula molecular |
C4H6O2S3 |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
1,3,5-trithiane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O2S3/c5-3(6)4-8-1-7-2-9-4/h4H,1-2H2,(H,5,6) |
Clave InChI |
NKPXGICIHGXXFQ-UHFFFAOYSA-N |
SMILES |
C1SCSC(S1)C(=O)O |
SMILES canónico |
C1SCSC(S1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B256461.png)
![N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B256463.png)
![2-[(2E)-2-[(4-hexoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B256464.png)
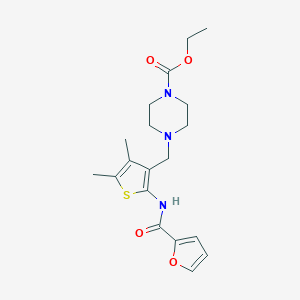
![N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B256468.png)
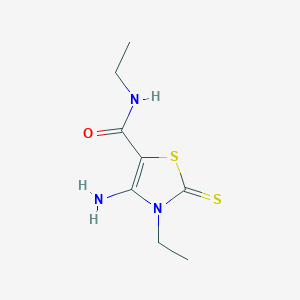
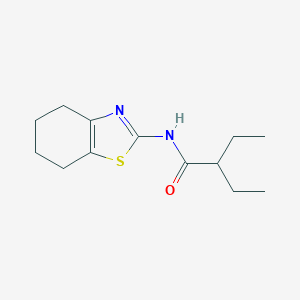
![ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B256484.png)
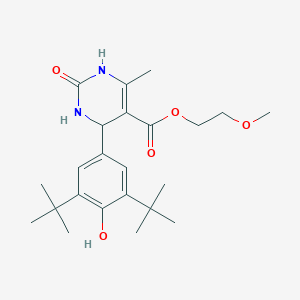
![ethyl 2-[[(E)-2-cyano-3-[1-(2-cyanoethyl)indol-3-yl]prop-2-enoyl]amino]benzoate](/img/structure/B256486.png)
![2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B256487.png)
![3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B256489.png)
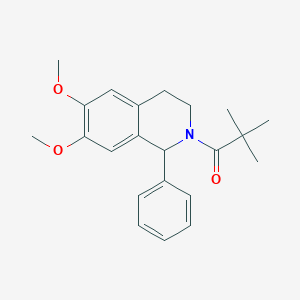
![2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B256492.png)